Home > Products > Screening Compounds P24284 > Iobenguane i-124
Iobenguane i-124 - 119159-02-3

Iobenguane i-124

Catalog Number: EVT-1575997
CAS Number: 119159-02-3
Molecular Formula: C8H10IN3
Molecular Weight: 272.09 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Iobenguane I-124 is a radioconjugate composed of the positron-emitting radioisotope iodine I 124 labeled to iobenguane, the synthetic aralkylguanidine analogue of the neurotransmitter norepinephrine (NE), with potential diagnostic imaging applications upon positron emitting tomography (PET) or computed tomography (CT). Upon administration, iobenguane I-124 is taken up and accumulates in the granules of adrenal medullary chromaffin cells and in the pre-synaptic granules of adrenergic neurons in a manner almost identical with that of NE. In turn, tumor cells can be imaged upon PET or CT.
Source and Classification

Iobenguane i-124 is classified as a radiopharmaceutical. It is produced using radioactive isotopes, specifically iodine-124, which has favorable decay characteristics for imaging purposes. The compound is synthesized through various methods that involve the incorporation of iodine into the benzylguanidine structure. Its primary source includes cyclotron production, where iodine isotopes are generated through nuclear reactions.

Synthesis Analysis

Methods and Technical Details

The synthesis of iobenguane i-124 involves several methodologies, primarily focusing on the incorporation of iodine into the benzylguanidine framework. Common synthesis methods include:

  1. Classical Radiolabeling Techniques:
    • The most frequently employed method involves the reaction of meta-iodobenzylguanidine with iodine isotopes in a controlled environment to achieve radiolabeling.
  2. Solid-Phase Synthesis:
    • A newer approach utilizes solid-state precursors to produce high-specific-activity formulations of iobenguane without the presence of non-radioactive carriers, enhancing its efficacy and reducing potential side effects associated with carrier compounds .
  3. Cyclotron Production:
    • Iodine-124 can be produced via nuclear reactions involving tellurium targets irradiated with protons. This method allows for the generation of high-purity iodine isotopes suitable for subsequent labeling with benzylguanidine .

The purification processes following synthesis typically involve high-performance liquid chromatography to ensure the radiochemical purity and identity of the final product.

Molecular Structure Analysis

Structure and Data

The molecular structure of iobenguane i-124 consists of a benzyl group attached to a guanidine moiety with an iodine atom at the meta position. The chemical formula is C9_9H10_10I1_1N3_3. Key structural data includes:

  • Molecular Weight: Approximately 227.1 g/mol
  • Iodine Substitution: The presence of iodine enhances the compound's ability to be detected during imaging procedures due to its radioactive properties.
Chemical Reactions Analysis

Reactions and Technical Details

Iobenguane i-124 undergoes several chemical reactions during its synthesis and application:

  1. Radiolabeling Reaction:
    • The primary reaction involves the substitution of stable iodine with radioactive iodine isotopes, which can be achieved through electrophilic aromatic substitution mechanisms.
  2. Decomposition Reactions:
    • Under certain conditions, iobenguane may decompose, leading to by-products that can affect its efficacy and safety profile. Monitoring these reactions during synthesis is crucial for maintaining product integrity.
  3. Interaction with Biological Targets:
    • Once administered, iobenguane i-124 binds selectively to adrenergic receptors in neuroendocrine tissues, facilitating imaging through positron emission tomography or single-photon emission computed tomography techniques.
Mechanism of Action

Process and Data

The mechanism of action for iobenguane i-124 primarily revolves around its selective binding to norepinephrine transporters (NETs) present in neuroendocrine tumors. Upon administration, the compound is taken up by cells expressing these transporters, allowing for visualization via imaging techniques due to the emitted radiation from the iodine isotope.

The process can be summarized as follows:

  1. Administration: Iobenguane i-124 is injected into the patient.
  2. Target Binding: The compound binds to NETs in tumor cells.
  3. Imaging: The emitted radiation from the bound isotope is detected using specialized imaging equipment, providing information about tumor location and density.
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Iobenguane i-124 exhibits several notable physical and chemical properties:

  • Appearance: Typically exists as a white crystalline solid.
  • Solubility: Soluble in water and organic solvents, facilitating its formulation for injection.
  • Stability: The compound's stability is influenced by factors such as pH and temperature; it is generally stable under standard storage conditions but requires careful handling due to its radioactive nature.

Relevant data regarding its properties include:

  • Half-life of Iodine-124: Approximately 4.18 days, allowing for sufficient time for imaging before significant decay occurs .
Applications

Scientific Uses

Iobenguane i-124 has several important applications in clinical settings:

  1. Diagnostic Imaging:
    • Utilized in positron emission tomography scans to identify tumors that express norepinephrine transporters, particularly in neuroendocrine cancers.
  2. Therapeutic Applications:
    • Investigated for therapeutic use in targeted radiotherapy for tumors expressing adrenergic receptors.
  3. Research:
    • Employed in studies exploring neuroendocrine tumor biology and receptor expression patterns, contributing valuable data to cancer research.
Introduction to Iobenguane I-124

Historical Development of Meta-Iodobenzylguanidine (MIBG) as a Radiopharmaceutical

The genesis of MIBG dates to the 1970s at the University of Michigan, where researchers synthesized it as a potential antihypertensive agent by combining structural elements of the neuron-blocking drugs bretylium and guanethidine [4] [8]. Its pivotal transformation into a radiopharmaceutical occurred when Wieland et al. discovered its ability to concentrate in adrenal medullary tissues via the norepinephrine transporter (NET) system [1] [5]. This transporter-mediated uptake mechanism allows MIBG to accumulate in cells of neural crest origin, including pheochromocytomas, neuroblastomas, and paragangliomas [1] [8].

Initial clinical applications utilized iodine-131 (¹³¹I) for both imaging and therapy. However, the suboptimal imaging characteristics of ¹³¹I (high-energy gamma photons, poor spatial resolution) spurred the adoption of iodine-123 (¹²³I) for diagnostic scintigraphy due to its superior gamma energy (159 keV) and lower patient radiation burden [1] [6]. Despite these advances, limitations persisted:

  • Sensitivity Constraints: Planar ¹²³I-MIBG scintigraphy exhibited limited sensitivity for small lesions or diffuse metastases.
  • Quantitation Challenges: Single-photon emission computed tomography (SPECT) offered improved resolution but remained suboptimal for precise dosimetry [9].These factors catalyzed the investigation of positron-emitting isotopes like iodine-124 to overcome the inherent limitations of gamma-emitting MIBG agents.

Role of Iodine-124 in Nuclear Medicine: Emergence as a Positron Emission Tomography (PET) Isotope

Iodine-124 (t₁/₂ = 4.18 days) occupies a critical niche among PET radionuclides due to its intermediate half-life, which aligns well with the biodistribution kinetics of monoclonal antibodies and peptides like MIBG [6] [9]. Its decay schema involves 22.7% positron emission (max energy: 2.13 MeV) alongside abundant high-energy gamma photons (e.g., 603 keV, 53% abundance) [6] [9]. While the positron energy is higher than fluorine-18 (mean 819 keV vs. 250 keV), leading to a slight reduction in spatial resolution (~1 mm degradation), the advantages of PET technology are transformative:

Table 1: Comparative Properties of Iodine Radionuclides for MIBG Applications

Property¹²³I¹³¹I¹²⁴I
Half-life13.2 hours8.02 days4.18 days
Primary EmissionsGamma (159 keV)Beta⁻ (606 keV max), Gamma (364 keV)Positron (22.7%), Gamma (603 keV)
Imaging UseSPECT/PlanarTherapy/PlanarPET/CT
ResolutionModerate (~10 mm)PoorHigh (~5-8 mm)
Dosimetry SuitabilityLimitedPost-therapy onlyPre-therapy optimization
QuantitationSemi-quantitativeLimitedHigh-precision

The emergence of ¹²⁴I-MIBG addressed key limitations of its predecessors:

  • Superior Lesion Detection: PET/CT with ¹²⁴I-MIBG offers enhanced spatial resolution and sensitivity. Studies demonstrated it identifies up to 50% more foci of metastatic disease compared to ¹³¹I planar imaging and provides better anatomical localization [6] [9].
  • Accurate Quantification: The inherent quantitative nature of PET enables precise measurement of tumor uptake and retention. This is critical for patient-specific dosimetry prior to ¹³¹I-MIBG therapy [7] [8].
  • Longitudinal Kinetics: The 4.2-day half-life permits serial imaging over days, capturing the complete biokinetic profile of MIBG in tumors and normal organs—data essential for predicting therapeutic efficacy and toxicity [7] [9].

Production and Radiolabeling: ¹²⁴I is primarily produced via proton bombardment of enriched tellurium-124 targets using the ¹²⁴Te(p,n)¹²⁴I nuclear reaction in cyclotrons (typically 12-14 MeV protons) [9]. Subsequent dry distillation or wet chemistry methods separate and purify the radioiodine. Labeling MIBG with ¹²⁴I employs the same well-established isotopic exchange methods used for ¹²³I-MIBG and ¹³¹I-MIBG, ensuring identical chemical and biological behavior [1] [7] [9].

Clinical and Preclinical Significance of Iobenguane I-124 in Neuroendocrine Tumor Theranostics

The theranostic paradigm—using a diagnostic agent to guide its therapeutic counterpart—finds a robust application in ¹²⁴I-MIBG/¹³¹I-MIBG. Iobenguane I-124 serves as the diagnostic "pair" within this framework for neural crest tumors.

Table 2: Radiation Dosimetry Estimates for ¹²⁴I-MIBG in Adults (Mean ± SD) [7]

Organ/TissueAbsorbed Dose per Administered Activity (mGy/MBq)
Urinary Bladder Wall1.54 ± 0.40
Salivary Glands0.77 ± 0.28
Liver0.65 ± 0.22
Kidneys0.43 ± 0.15
Spleen0.41 ± 0.13
Effective Dose0.25 ± 0.04 mSv/MBq

Pre-therapeutic Dosimetry: This is the primary clinical role of ¹²⁴I-MIBG PET/CT. Serial scans (typically at 4h, 24h, 48h, and 120h post-injection) allow comprehensive pharmacokinetic modeling:

  • Tumor Dosimetry: Calculates predicted absorbed radiation doses (Gy) to tumors from subsequent ¹³¹I-MIBG therapy, helping identify patients likely to benefit and optimizing the administered therapeutic activity for maximal efficacy while minimizing bone marrow toxicity [7] [8].
  • Normal Organ Dosimetry: Precisely estimates doses to critical organs (e.g., liver, salivary glands, bone marrow), which is crucial for preventing deterministic toxicities, especially in high-dose or myeloablative ¹³¹I-MIBG protocols [7] [8]. Studies show the mean effective dose coefficient for adults is 0.25 ± 0.04 mSv/MBq, with significantly higher values projected for children [7].

Disease Characterization and Response Assessment:

  • Improved Staging: ¹²⁴I-MIBG PET/CT demonstrates superior sensitivity over conventional ¹²³I-MIBG scintigraphy, particularly for small metastases (e.g., lymph node, bone marrow) and in anatomically complex regions [6] [9].
  • Treatment Planning: Identifies MIBG-avid disease, a prerequisite for ¹³¹I-MIBG therapy. Non-avid tumors may be directed towards alternative treatments (e.g., peptide receptor radionuclide therapy with ¹⁷⁷Lu-DOTATATE) [2] [8].
  • Response Monitoring: Quantitative PET parameters (e.g., SUVmax, metabolic tumor volume) derived from baseline and follow-up ¹²⁴I-MIBG scans provide early and objective assessment of treatment response, often preceding anatomical changes on CT/MRI [8] [9].

Table 3: Clinical Applications and Research Findings for ¹²⁴I-MIBG in Neuroendocrine Tumors

ApplicationKey FindingsSource
Pre-therapy DosimetryPredicts tumor absorbed dose & bone marrow toxicity for ¹³¹I-MIBG therapy; Enables personalized activity prescription. [7] [8]
Sensitivity vs ¹³¹I PlanarIdentifies 22-50% more foci of disease; Changes management in ~32% of pheo/PARA patients. [6] [9]
Tumor CharacterizationDetects MIBG-avidity in >90% of neuroblastoma, ~88% of pheochromocytoma/paraganglioma (PHEO/PARA). [1] [8]
Pediatric ExtrapolationEffective dose coefficient increases to 2.94 mSv/MBq in newborns (vs 0.25 mSv/MBq in adults). [7]
Combination TherapiesResearch ongoing: ¹²⁴I-MIBG used to plan & assess efficacy of ¹³¹I-MIBG combined with chemo/targeted agents. [8]

Research Frontiers:

  • Pediatric Neuroblastoma: Given the predominance of neuroblastoma in young children, ¹²⁴I-MIBG dosimetry is vital for safe therapy. Biodistribution data extrapolation from adults shows significantly higher effective dose coefficients in children (newborn: 2.94 mSv/MBq vs adult: 0.25 mSv/MBq), emphasizing the need for weight-adjusted activities and careful planning [7].
  • Therapy Response Biomarkers: Quantitative ¹²⁴I-MIBG PET parameters (e.g., standardized uptake value - SUV, tumor-to-background ratios) are being investigated as prognostic biomarkers and early indicators of therapeutic efficacy in clinical trials [8] [9].
  • Novel Therapeutic Combinations: ¹²⁴I-MIBG PET is instrumental in designing and monitoring trials combining ¹³¹I-MIBG with radiosensitizers, chemotherapy, or targeted molecular agents to enhance therapeutic efficacy [8].

Properties

CAS Number

119159-02-3

Product Name

Iobenguane i-124

IUPAC Name

2-[(3-(124I)iodanylphenyl)methyl]guanidine

Molecular Formula

C8H10IN3

Molecular Weight

272.09 g/mol

InChI

InChI=1S/C8H10IN3/c9-7-3-1-2-6(4-7)5-12-8(10)11/h1-4H,5H2,(H4,10,11,12)/i9-3

InChI Key

PDWUPXJEEYOOTR-JMWSGNKWSA-N

SMILES

C1=CC(=CC(=C1)I)CN=C(N)N

Canonical SMILES

C1=CC(=CC(=C1)I)CN=C(N)N

Isomeric SMILES

C1=CC(=CC(=C1)[124I])CN=C(N)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.